Enzymatic Potency: Pyrrolo[2,3-d]pyrimidine derivative 27 Shows Sub-Nanomolar BTK Inhibition, Demonstrating a Large Potency Window Over Ibrutinib
In recombinant enzymatic assays, Pyrrolo[2,3-d]pyrimidine derivative 27 inhibits wild-type BTK with an IC50 of 0.11 nM . This represents a substantial potency advantage over the first-generation covalent BTK inhibitor ibrutinib, which has a reported IC50 of 0.5 nM under comparable conditions [1]. While both compounds reside in the sub-nanomolar range, the ~4.5-fold difference in target engagement potency may be critical for reducing the drug concentration required to achieve full target occupancy, potentially lowering the risk of off-target binding.
| Evidence Dimension | BTK Wild-Type Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM |
| Quantified Difference | ~4.5-fold higher potency for Pyrrolo[2,3-d]pyrimidine derivative 27 |
| Conditions | Recombinant BTK enzyme inhibition assays; conditions may vary slightly between studies. |
Why This Matters
For researchers designing experiments requiring maximal BTK pathway suppression or those investigating resistance mechanisms where residual kinase activity is detrimental, the higher absolute potency offers a wider experimental window before observing cellular toxicity, a key factor for in vitro compound selection.
- [1] Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. View Source
